N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 853751-89-0
VCID: VC7009410
InChI: InChI=1S/C25H24N2O3/c28-24(16-18-27-22-13-7-8-14-23(22)30-25(27)29)26-17-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,26,28)
SMILES: C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4
Molecular Formula: C25H24N2O3
Molecular Weight: 400.478

N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

CAS No.: 853751-89-0

Cat. No.: VC7009410

Molecular Formula: C25H24N2O3

Molecular Weight: 400.478

* For research use only. Not for human or veterinary use.

N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide - 853751-89-0

Specification

CAS No. 853751-89-0
Molecular Formula C25H24N2O3
Molecular Weight 400.478
IUPAC Name N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Standard InChI InChI=1S/C25H24N2O3/c28-24(16-18-27-22-13-7-8-14-23(22)30-25(27)29)26-17-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,26,28)
Standard InChI Key YUOKGOPLNBQMDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Benzoxazole Ring: A heterocyclic system comprising fused benzene and oxazole rings, with a ketone group at the 2-position.

  • Propanamide Linker: A three-carbon chain terminating in an amide group, which connects the benzoxazole to the diphenylpropyl substituent.

  • Diphenylpropyl Group: A branched alkyl chain bearing two phenyl groups at the 3-position, enhancing lipophilicity and steric bulk.

The SMILES notation C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4 and InChIKey YUOKGOPLNBQMDZ-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemical features.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight400.478 g/mol
Molecular FormulaC₂₅H₂₄N₂O₃
IUPAC NameN-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Topological Polar Surface64.6 Ų
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, benzoxazole O, ketone O)

Solubility data remain unavailable, but the diphenylpropyl group suggests limited aqueous solubility and high lipid membrane permeability.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide likely involves multi-step reactions:

  • Benzoxazole Formation: Cyclocondensation of 2-aminophenol with a carbonyl source under acidic conditions generates the 2-oxo-benzoxazole core .

  • Propanamide Attachment: A Michael addition or nucleophilic substitution links the propanamide chain to the benzoxazole nitrogen .

  • Diphenylpropyl Substitution: Alkylation of the propanamide’s terminal amine with 3,3-diphenylpropyl bromide introduces the lipophilic group.

A related compound, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide (PubChem CID 3163759), employs similar strategies, substituting the diphenylpropyl group with a phenylethyl moiety .

Structural Analogues

Comparative analysis with analogues reveals trends in molecular weight and bioactivity:

Compound (CAS/PubChem CID)Molecular FormulaMolecular Weight (g/mol)Key Modifications
853751-89-0C₂₅H₂₄N₂O₃400.478Diphenylpropyl substitution
3163759 C₁₈H₁₈N₂O₃310.3Phenylethyl substitution
7580962 C₁₇H₁₅ClN₂O₄346.8Chloro-methoxyphenyl substitution
3279213 C₁₀H₈NO₄⁻206.17Propanoate anion, no amide

The diphenylpropyl variant’s higher molecular weight and lipophilicity may enhance receptor-binding affinity in hydrophobic pockets compared to smaller analogues .

Hypothetical Applications and Biological Relevance

Medicinal Chemistry

Benzoxazole derivatives exhibit diverse pharmacological activities:

  • Antimicrobial Effects: Analogues like 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate (CID 3279213) inhibit bacterial growth by disrupting cell wall synthesis .

  • Enzyme Inhibition: The amide linkage in N-(3-chloro-4-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CID 7580962) confers selectivity for kinase targets .

  • Anti-inflammatory Action: Diphenyl groups in related compounds modulate COX-2 and LOX pathways, reducing prostaglandin synthesis.

While direct evidence for 853751-89-0 is lacking, its structural features align with these mechanisms, suggesting potential as a lead compound in drug discovery.

Materials Science

Benzoxazoles’ rigid aromatic systems and electron-deficient rings make them candidates for:

  • Organic Semiconductors: π-Conjugated systems facilitate charge transport in thin-film transistors.

  • Fluorescent Probes: The benzoxazole core’s inherent fluorescence could be tuned for imaging applications .

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Stability: Experimental data on pharmacokinetics and degradation pathways are absent.

  • Synthetic Optimization: Current routes may suffer from low yields; catalytic methods or flow chemistry could improve efficiency .

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the diphenylpropyl and amide groups could optimize bioactivity.

  • Computational Modeling: Molecular docking studies may predict target engagement with enzymes or receptors.

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